Product packaging for 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole(Cat. No.:)

5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole

Cat. No.: B15168590
M. Wt: 467.4 g/mol
InChI Key: OAASJOBHOMARTB-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Rich Heterocycles in Contemporary Synthetic Methodology

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and industrial materials. openmedicinalchemistryjournal.comnih.govnih.gov Statistically, over 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-based rings being the most frequent. nih.gov These structures are integral to a majority of FDA-approved small-molecule drugs. nih.govmsesupplies.com The prevalence of nitrogen heterocycles stems from their unique electronic properties, their ability to engage in hydrogen bonding with biological targets, and their capacity to serve as versatile scaffolds for creating molecular diversity. openmedicinalchemistryjournal.commsesupplies.commdpi.com In agrochemicals, over 70% of recently introduced agents contain nitrogen heterocycles, highlighting their importance in crop protection. msesupplies.com Their utility extends to materials science, where they are used in polymers, dyes, and corrosion inhibitors due to the specific electronic effects conferred by the nitrogen atoms. openmedicinalchemistryjournal.commsesupplies.commsesupplies.com The tetrazole ring within 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole is a prime example of a nitrogen-rich system, valued for its high nitrogen content and metabolic stability. acs.orgtandfonline.com

The Tetrazole Ring System: A Versatile Scaffold for Advanced Chemical Innovation

The tetrazole ring, a five-membered aromatic system composed of four nitrogen atoms and one carbon atom, is a privileged scaffold in medicinal chemistry and materials science. nih.govlifechemicals.com Though not found in natural products, synthetic tetrazole derivatives are present in over 20 FDA-approved drugs, including the antihypertensive medication Losartan. acs.orgnih.govlifechemicals.com Their utility is rooted in their unique physicochemical properties, metabolic stability, and their role as a bioisosteric replacement for other functional groups. tandfonline.comnih.gov Tetrazoles also play important roles in coordination chemistry as ligands and in materials science for developing nitrogen-rich, high-energy-density materials. lifechemicals.comresearchgate.net

One of the most significant applications of the 5-substituted tetrazole ring in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. tandfonline.comnih.gov Bioisosteric replacement is a strategy used to modify a molecule's properties while retaining its desired biological activity. drughunter.com The tetrazole ring is comparable to a carboxylic acid in terms of its acidity (pKa), size, and planar geometry. drughunter.comacs.orgcambridgemedchemconsulting.com This substitution can lead to improved metabolic stability, as tetrazoles are resistant to many biological transformations that affect carboxylic acids. tandfonline.com Furthermore, replacing a carboxylic acid with a tetrazole often increases lipophilicity, which can enhance bioavailability and cell penetration. tandfonline.comacs.orgnih.gov This strategy was famously employed in the development of the angiotensin II receptor antagonist Losartan, where the tetrazole derivative showed a tenfold increase in potency and better oral bioavailability compared to its carboxylic acid precursor. drughunter.comnih.gov

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and 1H-Tetrazole

PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN4H)Significance in Bioisosterism
Acidity (pKa) ~4.2–4.5~4.5–4.9Similar acidity allows the tetrazole to mimic the protonation state of a carboxylic acid at physiological pH, crucial for receptor binding. drughunter.comcambridgemedchemconsulting.com
Geometry PlanarPlanarThe planar nature is conserved, maintaining similar spatial arrangements for interaction with biological targets. guidechem.com
Lipophilicity LowerHigherIncreased lipophilicity can improve membrane permeability and oral bioavailability of a drug candidate. acs.orgnih.gov
Metabolic Stability Susceptible to reduction or conjugationGenerally stableTetrazoles are more resistant to metabolic degradation pathways, potentially leading to a longer duration of action. acs.orgtandfonline.com

The Trityl Group: A Strategic Functional Moiety in Complex Multistep Synthesis

The triphenylmethyl (trityl) group is a bulky substituent with significant applications in organic synthesis. total-synthesis.com Its utility stems from its steric hindrance and the remarkable stability of the corresponding trityl cation. total-synthesis.comrsc.org These properties are leveraged in its dual roles as both a labile protecting group and an organic catalyst. thieme-connect.comnih.gov

The trityl group is widely used as a protecting group for primary alcohols, and also for amines and thiols. total-synthesis.comucoz.comnih.gov Its large size allows for the selective protection of sterically accessible primary hydroxyls in the presence of more hindered secondary or tertiary alcohols, a feature that is particularly useful in carbohydrate chemistry. total-synthesis.com The protection reaction typically proceeds via an SN1 mechanism involving the stable trityl cation intermediate. total-synthesis.com The trityl group is characterized by its lability under acidic conditions; it can be readily removed with mild acids like acetic acid or trifluoroacetic acid (TFA), while remaining stable to basic and hydrogenolysis conditions. total-synthesis.comucoz.comlibretexts.orgcommonorganicchemistry.com In the context of this compound, the trityl group serves to protect one of the nitrogen atoms of the tetrazole ring, directing subsequent reactions and preventing unwanted side reactions.

Beyond its role in protection chemistry, the stable trityl carbocation (tritylium ion) has emerged as a valuable organic Lewis acid catalyst. thieme-connect.comresearchgate.net Lewis acids are electron-pair acceptors that can activate electrophiles, and trityl cations offer an efficient metal-free alternative to traditional inorganic or metal-based catalysts. thieme-connect.comnih.gov These carbocations have been shown to effectively catalyze a variety of organic transformations, including Diels-Alder reactions, aldol (B89426) reactions, and multicomponent syntheses, often with high selectivity and at low catalyst loadings. researchgate.netmdpi.com The catalytic activity arises from the ability of the trityl cation to lower the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, thereby promoting its reaction with a nucleophile. researchgate.net The continued exploration of trityl cations promises to expand their utility as powerful tools in synthetic chemistry. thieme-connect.comresearchgate.net

Overview of the Academic Research Landscape for Substituted Bromoaryl Tetrazole Derivatives

The study of substituted bromoaryl tetrazole derivatives is a dynamic and evolving area within medicinal and materials chemistry. These compounds are frequently investigated for their potential as bioactive agents and as versatile building blocks in organic synthesis.

Research into substituted tetrazoles has revealed a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties. nih.govbohrium.comresearchgate.net The tetrazole ring itself is often considered a bioisostere of a carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity, making it a valuable moiety in drug design. nih.govbohrium.com

The presence of a bromoaryl group in these derivatives is of particular interest to synthetic chemists. The bromine atom serves as a versatile functional handle, enabling a variety of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the aryl ring, facilitating the creation of large libraries of compounds for biological screening.

Furthermore, the trityl group, a large and sterically hindering substituent, is commonly employed as a protecting group for the tetrazole's nitrogen atom during multi-step syntheses. researchgate.net Its use is particularly prominent in the synthesis of angiotensin II receptor blockers (sartans), a class of antihypertensive drugs. researchgate.net For instance, the closely related compound, 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole, is a well-known intermediate in the production of drugs like Losartan and Valsartan. researchgate.netchemicalbook.com This highlights the industrial relevance of this class of compounds.

The academic literature contains numerous studies on the synthesis and characterization of various substituted aryl tetrazoles. Researchers have explored different synthetic routes, including multicomponent reactions, to access these scaffolds efficiently. nih.govresearchgate.net Spectroscopic and crystallographic studies are often conducted to elucidate the precise structure and conformation of these molecules, including the regioselectivity of N-substitution on the tetrazole ring. researchgate.net For example, research has shown that in many cases, the trityl group preferentially attaches to the N-2 position of the tetrazole ring. researchgate.net

The ongoing research in this area continues to expand, with scientists exploring novel applications in areas such as energetic materials and coordination chemistry. bohrium.com The combination of the biologically active tetrazole core, the synthetically versatile bromoaryl group, and the strategic use of protecting groups like trityl ensures that substituted bromoaryl tetrazole derivatives will remain a subject of significant academic and industrial interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H19BrN4 B15168590 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromophenyl)-2-trityltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrN4/c27-24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAASJOBHOMARTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 5 2 Bromo Phenyl 2 Trityl 2h Tetrazole

Synthesis of the 5-(2-Bromophenyl)-1H-tetrazole Precursor

The foundational step in producing the target compound is the synthesis of 5-(2-Bromophenyl)-1H-tetrazole. This is most commonly achieved through a [3+2] cycloaddition reaction involving 2-bromobenzonitrile (B47965) and an azide (B81097) source, a method widely recognized for its efficiency in forming the tetrazole ring.

The reaction of organonitriles with azide salts to form 5-substituted-1H-tetrazoles is a well-established transformation in heterocyclic chemistry. researchgate.netrsc.org The use of catalysts is crucial for enhancing reaction rates and yields, particularly for aryl nitriles like 2-bromobenzonitrile. This process involves the formal [3+2] cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. researchgate.netacs.org

Zinc salts, such as zinc chloride (ZnCl₂) and zinc bromide (ZnBr₂), are widely employed as effective and mild Lewis acid catalysts for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. organic-chemistry.orgnih.gov The catalytic role of the zinc(II) ion is to coordinate with the nitrogen atom of the nitrile group. nih.gov This coordination polarizes the C≡N bond, activating the nitrile towards nucleophilic attack by the azide ion and significantly lowering the activation energy of the cycloaddition. nih.gov

Optimization of the reaction conditions is critical for maximizing the yield and purity of 5-(2-Bromophenyl)-1H-tetrazole. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and catalyst loading. Solvents like water, dimethylformamide (DMF), and various alcohols have been successfully used. organic-chemistry.orgnih.gov Zinc-catalyzed reactions often proceed readily in water, offering an environmentally benign approach. organic-chemistry.org The reaction scope is broad, encompassing a variety of aromatic and aliphatic nitriles. organic-chemistry.org

Below is a representative table of optimized conditions for the zinc-catalyzed synthesis of 5-aryl-1H-tetrazoles, which are applicable to 2-bromobenzonitrile.

CatalystAzide SourceSolventTemperature (°C)Time (h)Typical Yield (%)
ZnCl₂NaN₃Water10012-2485-95
ZnBr₂NaN₃DMF120-1408-1690-98
Zn(OAc)₂NaN₃Water10024>90

This table presents typical conditions for the synthesis of 5-aryl-1H-tetrazoles based on established literature for zinc-catalyzed cycloadditions. rsc.orgorganic-chemistry.org

While zinc salts are effective, a variety of other catalytic systems have been investigated to improve reaction efficiency, expand substrate scope, and provide milder reaction conditions. These alternatives include other metal catalysts and heterogeneous catalysts.

Copper Catalysts: Copper(II) salts, such as cupric sulfate (B86663) pentahydrate (CuSO₄·5H₂O), have been shown to efficiently catalyze the [3+2] cycloaddition of nitriles with sodium azide in solvents like DMSO, often resulting in excellent yields and short reaction times. mdpi.com

Cobalt Complexes: Cobalt(II) complexes with specific ligand systems have been developed as homogeneous catalysts for tetrazole synthesis, demonstrating high activity under relatively mild conditions. nih.gov

Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, various heterogeneous systems have been explored. These include silica-supported sodium hydrogen sulfate, nano-TiCl₄·SiO₂, and metal-organic frameworks (MOFs). organic-chemistry.orgmdpi.com For instance, ZnO nanoparticles have been shown to effectively catalyze the reaction, offering advantages such as easy recovery and reusability. nih.gov These solid-supported catalysts often allow for cleaner reactions and easier work-up procedures compared to their homogeneous counterparts.

The [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide ion (N₃⁻) is inherently regioselective. The reaction mechanism exclusively yields the 5-substituted-1H-tetrazole isomer. This high regioselectivity is a key advantage of this synthetic route, as it prevents the formation of other isomers and simplifies the purification of the desired product, 5-(2-Bromophenyl)-1H-tetrazole. The formation of 1,5-disubstituted tetrazoles typically requires different starting materials, such as organic azides reacting with terminal alkynes, or proceeds through alternative mechanistic pathways. organic-chemistry.org

Catalytic Cycloaddition Reactions from 2-Bromobenzonitrile.

Introduction of the 2-Trityl Group: Regioselective N-Alkylation Strategies

Once 5-(2-Bromophenyl)-1H-tetrazole is synthesized, the next step is the introduction of the bulky trityl (triphenylmethyl, Tr) group. This group serves as a protecting group for the tetrazole ring's acidic proton, and its regioselective placement is of paramount importance for the final structure of the target molecule. The alkylation of the tetrazole ring can occur on two different nitrogen atoms, leading to either N-1 or N-2 isomers.

The standard procedure for introducing the trityl group involves the reaction of the 5-substituted-1H-tetrazole with a trityl halide, most commonly trityl chloride (Tr-Cl), in the presence of a base. google.com The base, such as sodium carbonate or triethylamine, deprotonates the tetrazole ring to form a tetrazolate anion, which then acts as a nucleophile, attacking the electrophilic trityl cation. google.comgoogleapis.com

The regioselectivity of this N-alkylation is heavily influenced by steric and electronic factors. sci-hub.st For the alkylation of 5-substituted tetrazoles, several factors dictate the ratio of the resulting N-1 and N-2 isomers:

Steric Hindrance: Bulky electrophiles, such as the trityl group, preferentially attack the less sterically hindered N-2 position of the tetrazolate anion. The phenyl group at the C-5 position creates significant steric congestion around the N-1 position, making the N-2 position more accessible. rsc.org

Electronic Effects: The electronic nature of the C-5 substituent can also influence the site of alkylation. Electron-withdrawing groups tend to favor N-2 alkylation, while electron-donating groups favor N-1. sci-hub.st

Reaction Conditions: The choice of solvent, base, and temperature can also affect the N-1/N-2 isomer ratio.

In the case of 5-(2-Bromophenyl)-1H-tetrazole, the combination of the sterically demanding trityl group and the C-5 aryl substituent strongly directs the alkylation to the N-2 position. googleapis.comresearchgate.net This results in the predominant formation of the desired 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole isomer.

A typical reaction protocol involves dissolving 5-(2-Bromophenyl)-1H-tetrazole in a suitable solvent like dichloromethane (B109758) or toluene, adding a base, and then adding a solution of trityl chloride dropwise at a controlled temperature, often between 0 to 5°C. google.com

SubstrateReagentBaseSolventTemperature (°C)Predominant Product
5-(2-Bromophenyl)-1H-tetrazoleTrityl ChlorideNa₂CO₃ / Et₃NDichloromethane0-25This compound

This table outlines a typical procedure for the regioselective N-tritylation of 5-aryl-1H-tetrazoles. google.com

Methodological Refinements for Optimal Yield and N-Regioselectivity (N1 vs. N2)

The synthesis of this compound begins with the formation of 5-(2-bromophenyl)-1H-tetrazole, typically via a [3+2] cycloaddition between 2-bromobenzonitrile and an azide source. The subsequent N-alkylation of the tetrazole ring with a trityl group (triphenylmethyl) is a critical step where regioselectivity is paramount. The tetrazole anion can be alkylated at either the N1 or N2 positions, leading to two different regioisomers. For many applications, particularly in the synthesis of angiotensin II receptor blockers (sartans), the N2-substituted isomer is the desired product.

The alkylation of 5-substituted tetrazoles is influenced by both electronic and steric factors. While the 1H-tautomer is often more stable in solution, the distribution of N1 and N2 products can be highly variable depending on the alkylating agent and reaction conditions. rsc.orgmdpi.com However, the use of the sterically demanding trityl group overwhelmingly favors alkylation at the N2 position. researchgate.net The bulky nature of the trityl cation effectively blocks approach to the more sterically hindered N1 position, which is adjacent to the 5-phenyl substituent. This steric guidance is a key methodological refinement that ensures high N-regioselectivity.

Crystallographic studies of related sartan intermediates have unequivocally confirmed that the trityl group is located on the N2 atom of the tetrazole ring, reinforcing the understanding of this steric control. researchgate.net High yields for the N2-tritylation step are achieved by using a suitable base to deprotonate the tetrazole, followed by the addition of trityl chloride. Common bases include sodium hydroxide (B78521) or sodium carbonate, and the reaction is often performed in a biphasic system or in a polar aprotic solvent. For analogous compounds, this protection step has been reported to proceed with high efficiency, achieving yields of over 90%. researchgate.net

Table 1: Representative Conditions for N2-Tritylation

Click to view interactive table
Starting Material Reagents Base Solvent Temperature (°C) Yield (%) of N2-isomer
5-(2-bromophenyl)-1H-tetrazole Trityl Chloride (TrCl) NaOH Dichloromethane/Water 0 - 5 >90
5-(2-bromophenyl)-1H-tetrazole Trityl Chloride (TrCl) Na2CO3 Chloroform/Water 0 - 5 >90
5-(2-bromophenyl)-1H-tetrazole Trityl Chloride (TrCl) Triethylamine (Et3N) Acetonitrile (MeCN) Room Temp High

Post-Synthetic Modifications and Derivatizations of this compound

The title compound is a valuable scaffold for further molecular elaboration. The bromine substituent serves as a handle for carbon-carbon and carbon-heteroatom bond formation, while the trityl group provides robust protection for the tetrazole core during these transformations.

The aryl bromide moiety is readily functionalized using a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis for constructing complex molecular architectures. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron species (like a boronic acid) with an organohalide. In the context of this compound, this reaction is employed to construct a biphenyl (B1667301) core, a key structural motif in many pharmaceutical agents. The reaction tolerates a wide range of functional groups and typically proceeds with high yields. A variety of aryl and heteroaryl boronic acids can be coupled at the 2-position of the phenyl ring.

Table 2: Generalized Conditions for Suzuki-Miyaura Coupling

Click to view interactive table
Aryl Bromide Boronic Acid (R-B(OH)2) Palladium Catalyst (mol%) Ligand Base Solvent
This compound 4-Methylphenylboronic acid Pd(PPh3)4 (2-5%) PPh3 (in catalyst) K2CO3, Cs2CO3 Toluene/Water, Dioxane/Water
This compound 4-Formylphenylboronic acid Pd(OAc)2 (2%) SPhos K3PO4 Dioxane/Water
This compound Pyridine-3-boronic acid PdCl2(dppf) (3%) dppf (in catalyst) Na2CO3 Dimethylformamide (DMF)

Beyond the Suzuki coupling, the aryl bromide of the title compound can participate in a range of other important transition metal-catalyzed reactions to introduce diverse functionalities.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a route to stilbene-like structures or other vinylated aromatics. fu-berlin.debeilstein-journals.orgmdpi.comorganic-chemistry.org Typical catalysts include Pd(OAc)2 with phosphine (B1218219) ligands.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govmdpi.comnih.gov It is a reliable method for synthesizing arylalkynes, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination : This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine. acsgcipr.orgopenochem.orgorganic-chemistry.org It is a powerful tool for synthesizing substituted anilines and related compounds, using palladium catalysts with specialized phosphine ligands.

Table 3: Potential Cross-Coupling Reactions and Typical Conditions

Click to view interactive table
Reaction Type Coupling Partner Catalyst System Base Solvent Product Type
Heck Coupling Alkene (e.g., Styrene) Pd(OAc)2 / P(o-tol)3 Et3N, Na2CO3 DMF, Acetonitrile Aryl-substituted alkene
Sonogashira Coupling Terminal Alkyne (e.g., Phenylacetylene) PdCl2(PPh3)2 / CuI Et3N, Piperidine THF, DMF Arylalkyne
Buchwald-Hartwig Amination Amine (e.g., Morpholine) Pd2(dba)3 / BINAP NaOtBu, Cs2CO3 Toluene, Dioxane N-Aryl amine

Following a Suzuki coupling to form a methyl-substituted biphenyl derivative, such as 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole, the methyl group can be further functionalized. A common transformation is its conversion to a bromomethyl group via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN. researchgate.net

The resulting bromomethyl group is a versatile electrophile. It can be readily converted to an azidomethyl group by nucleophilic substitution with sodium azide (NaN3). researchgate.net This transformation introduces an energetic and synthetically useful azide functional group. The compound 5-(4'-(azidomethyl)[1,1'-biphenyl]-2-yl)-2H-tetrazole (AZTT) is a known potential impurity in the synthesis of sartan drugs, highlighting the industrial relevance of this chemical step. synzeal.com

The final step in many synthetic sequences involving this intermediate is the removal of the trityl protecting group to unmask the NH-tetrazole. The trityl group is known for its sensitivity to acidic conditions, which allows for its selective cleavage. However, various methods have been developed to perform this deprotection under different conditions to accommodate sensitive functional groups elsewhere in the molecule.

Acidic Hydrolysis : The most common method involves treatment with a mineral or organic acid. Dilute hydrochloric acid (HCl) in an alcohol like methanol (B129727) or ethanol, or aqueous trifluoroacetic acid (TFA), effectively cleaves the trityl group. researchgate.net The resulting triphenylmethanol (B194598) or its ether can be easily separated from the more polar deprotected tetrazole.

Reductive Cleavage : For substrates that are sensitive to acid, reductive methods offer a milder alternative. Treatment with indium metal in refluxing methanol has been shown to be a highly efficient and selective method for detritylation of tetrazoles. thieme.de

Other Conditions : Other reported methods for trityl group removal include the use of zinc in methanol and photocatalytic approaches under pH-neutral conditions, which offer orthogonality to many acid-labile protecting groups.

Table 4: Methods for Selective Trityl Group Cleavage

Click to view interactive table
Method Reagents Solvent Conditions Comments
Acidic Hydrolysis 10% HCl (aq) Methanol / THF Room Temperature Standard, efficient method.
Acidic Hydrolysis Trifluoroacetic Acid (TFA) / H2O Dichloromethane Room Temperature Strong acid, fast reaction.
Reductive Cleavage Indium powder Methanol Reflux Mild, selective for acid-sensitive substrates.
Reductive Cleavage Zinc powder Methanol Room Temp - Reflux Low-cost and practical alternative.

Selective Cleavage of the Trityl Protecting Group.

Acid-Labile Cleavage Protocols and Their Scope

The trityl (triphenylmethyl, Tr) group is renowned for its sensitivity to acidic conditions, a property frequently exploited for its removal. The cleavage mechanism proceeds via the formation of a stable trityl cation, which is facilitated by the delocalization of the positive charge over the three phenyl rings. This inherent lability allows for the deprotection of the tetrazole ring under relatively mild acidic conditions.

A variety of Brønsted and Lewis acids can be employed for the detritylation of this compound and its analogs. Commonly used reagents include trifluoroacetic acid (TFA), formic acid, and acetic acid. The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive functional groups. For instance, the highly labile nature of the trityl group allows for its removal with dilute solutions of strong acids or even weaker carboxylic acids, preserving other less labile protecting groups.

The scope of acid-labile cleavage is broad, accommodating a wide range of substituents on the phenyl ring of the tetrazole. However, the reaction conditions may require optimization depending on the electronic nature of these substituents. Electron-donating groups can further stabilize the trityl cation, potentially accelerating the cleavage, while electron-withdrawing groups might necessitate slightly harsher conditions.

Below is a representative table of acid-labile deprotection protocols applicable to 2-trityl-5-aryltetrazoles, based on established methodologies in organic synthesis.

EntrySubstrateAcidic ReagentSolventTemperature (°C)TimeYield (%)
15-Aryl-2-trityl-2H-tetrazoleTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-3 h>90
25-Aryl-2-trityl-2H-tetrazoleFormic AcidDioxaneRoom Temperature2-4 h~95
35-Aryl-2-trityl-2H-tetrazoleAcetic Acid (80% aq.)-Room Temperature24-48 hVariable
45-Aryl-2-trityl-2H-tetrazoleHCl (in dioxane)DioxaneRoom Temperature1-2 h>90

Development of Atom-Economical and Sustainable Synthetic Approaches for Related Tetrazole Derivatives

In recent years, the principles of green chemistry have spurred the development of more atom-economical and sustainable methods for the synthesis of heterocyclic compounds, including tetrazole derivatives. These approaches aim to maximize the incorporation of all atoms from the starting materials into the final product, minimize waste, and utilize environmentally benign reagents and reaction conditions.

One of the most prominent atom-economical methods for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of nitriles with an azide source. Modern iterations of this reaction often employ catalytic systems to enhance efficiency and reduce the need for stoichiometric, and often hazardous, reagents.

Copper-Catalyzed Cycloaddition: The use of copper catalysts in the reaction between nitriles and sodium azide has emerged as a powerful and sustainable method. nih.gov Copper(I) and Copper(II) salts can effectively catalyze the cycloaddition, often under milder conditions and with lower catalyst loadings than other metal catalysts. nih.gov These reactions can sometimes be performed in greener solvents, such as water or ethanol, further enhancing their environmental credentials.

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, with all or most of the atoms from the starting materials being incorporated into the final structure. The Ugi-azide reaction is a notable MCR for the synthesis of 1,5-disubstituted tetrazoles. nih.govcore.ac.ukmdpi.com This reaction involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide). The convergence and efficiency of the Ugi-azide reaction make it a highly attractive and sustainable route to a diverse range of tetrazole derivatives. nih.govcore.ac.ukmdpi.com

The following table summarizes some of the atom-economical and sustainable approaches for the synthesis of tetrazole derivatives.

MethodKey ReactantsCatalyst/ConditionsKey Advantages
Copper-Catalyzed [3+2] CycloadditionNitrile, Sodium AzideCu(I) or Cu(II) salt, often in a green solventHigh atom economy, use of a less toxic and abundant metal catalyst, milder reaction conditions.
Ugi-Azide Multicomponent ReactionAldehyde/Ketone, Amine, Isocyanide, Azide SourceOften proceeds without a catalyst or with a Lewis acidHigh atom economy and convergence, rapid generation of molecular complexity, operational simplicity.

Advanced Spectroscopic and Structural Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of "5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole." Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton and carbon signals can be achieved, verifying the molecular framework and the specific substitution pattern.

The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule. The aromatic region of the spectrum is typically complex, showing multiple signals corresponding to the protons of the bromo-phenyl and trityl groups. The integration of these signals confirms the number of protons in each distinct chemical environment.

The ¹³C NMR spectrum reveals the carbon skeleton of the compound. It distinguishes between quaternary carbons (such as the tetrazole carbon and the trityl central carbon) and protonated carbons within the aromatic rings. The chemical shifts are indicative of the electronic effects of the substituents; for instance, the carbon atom bonded to the bromine atom exhibits a characteristic shift.

Table 1: Representative NMR Data

NucleusTechniqueObserved Chemical Shifts (δ, ppm)
¹HProton NMRComplex multiplets in the aromatic region (approx. 7.15-7.70 ppm) corresponding to the trityl and bromo-phenyl protons.
¹³CCarbon-13 NMRSignals corresponding to aromatic carbons (approx. 126-144 ppm), the trityl quaternary carbon (approx. 62 ppm), and the tetrazole ring carbon.

To resolve ambiguities from one-dimensional spectra and definitively establish the connectivity of the molecular structure, two-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of protonated carbons in the bromo-phenyl and trityl phenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations from the protons on the bromo-phenyl ring to the tetrazole carbon atom confirm the C-C bond between these two moieties. Furthermore, HMBC correlations between the protons of the trityl group's phenyl rings and the quaternary trityl carbon, and subsequently to the tetrazole ring nitrogens, would confirm the attachment of the bulky trityl protecting group to the N-2 position of the tetrazole ring.

Single-Crystal X-ray Diffraction Analysis for Precise Solid-State Molecular Geometry

Single-crystal X-ray diffraction provides the most precise and definitive data on the three-dimensional structure of "this compound" in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, confirming the molecular geometry and the N-2 substitution on the tetrazole ring. researchgate.netresearchgate.net

Table 2: Key Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c

The X-ray structure reveals the specific spatial arrangement of the bulky substituents around the central tetrazole ring. scispace.com The bromo-phenyl and tetrazole rings are not coplanar; there is a significant dihedral angle between them, measured at approximately 82.1°. scispace.com This twisted conformation is a result of steric hindrance between the ortho-bromo substituent and the tetrazole ring.

The three phenyl rings of the trityl group adopt a propeller-like conformation. This arrangement minimizes steric clash between the phenyl rings themselves and with the rest of the molecule. The positioning of the trityl group on the N-2 nitrogen atom of the tetrazole ring is unequivocally confirmed by the crystallographic data. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical analytical technique for confirming the elemental composition of "this compound." By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS provides an unambiguous confirmation of the molecular formula, C₃₂H₂₃BrN₄.

Analysis of the fragmentation patterns observed in the mass spectrum provides valuable structural information. For 2,5-disubstituted tetrazoles, a characteristic primary fragmentation pathway is the elimination of a molecule of nitrogen (N₂). nih.govmdpi.com This process leads to the formation of a stable nitrilimine intermediate. Subsequent fragmentation events would involve cleavages within the trityl and bromo-phenyl substituents, providing further corroboration of the compound's structure. The isotopic pattern of the molecular ion peak, showing characteristic signals for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br), serves as an additional diagnostic feature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization.

Specific experimental or theoretical IR and Raman spectroscopic data for this compound are not available in the public domain based on the conducted search. While general characteristic vibrational frequencies for tetrazole rings, phenyl groups, and trityl moieties are known, applying them to this specific compound without experimental or calculated data would be speculative. nih.govpnrjournal.comresearchgate.net For instance, tetrazole rings typically exhibit characteristic bond stretching vibrations between 1400 cm⁻¹ and 1600 cm⁻¹, and ring "breathing" modes at lower frequencies. nih.gov However, the precise frequencies and intensities are highly dependent on the specific substitution pattern and molecular conformation, which remains uncharacterized for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence) for Electronic Structure and Photophysical Properties.

No specific UV-Vis absorption or fluorescence emission spectra for this compound were found. The electronic properties, such as the wavelengths of maximum absorption (λmax) and emission, quantum yields, and excited-state lifetimes, are undetermined. Studies on other 2,5-disubstituted tetrazoles indicate that their photophysical properties are influenced by the nature of the aryl substituents and can involve intramolecular charge transfer (ICT) states. semanticscholar.orgmdpi.com However, without data, it is impossible to describe the electronic transitions, HOMO-LUMO gap, or specific photophysical behavior of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and ground state properties of molecules. For a molecule like 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization, Vibrational Analysis, and Energetic Comparison of Conformations

The first step in a computational study would be to perform a thorough geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Given the rotational freedom of the trityl and bromophenyl groups, multiple low-energy conformations are expected. Each of these conformers would be optimized, and their relative energies calculated to identify the global minimum.

Following optimization, a vibrational analysis would be performed for each conformer. This calculation serves two purposes: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and it provides theoretical vibrational frequencies that could be compared with experimental infrared (IR) and Raman spectra for structural validation.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)
A (Global Minimum) 0.00[Hypothetical Value]
B 1.25[Hypothetical Value]
C 2.78[Hypothetical Value]

Analysis of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (FMOs)

With optimized geometries in hand, the electronic properties can be investigated. An analysis of the charge distribution, often using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges, providing insight into the molecule's polarity and potential sites for electrostatic interactions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich tetrazole and bromophenyl rings, while the LUMO might be distributed across the aromatic systems.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes and Solvation Effects

By including explicit solvent molecules in the simulation, the effect of the environment on the compound's conformation and dynamics can be studied. These simulations can provide insights into how solvent interactions stabilize certain conformations and influence the molecule's solubility and behavior in solution.

Quantum Chemical Exploration of Reaction Pathways, Transition States, and Activation Barriers

Quantum chemical methods can be used to model hypothetical reaction pathways involving this compound. For instance, the mechanism of its synthesis or potential decomposition pathways could be explored. Such studies involve locating the transition state structures connecting reactants and products and calculating the associated activation barriers. This information is invaluable for understanding reaction kinetics and predicting the feasibility of chemical transformations.

In Silico Prediction of Molecular Interactions and Reactivity Descriptors

A variety of reactivity descriptors can be calculated from the results of quantum chemical computations. These descriptors, based on conceptual DFT, help in predicting the molecule's reactivity.

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Significance
HOMO-LUMO Gap ELUMO - EHOMOIndicates chemical stability and reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Quantifies the electrophilic character of a molecule.

These descriptors would help in predicting how this compound might interact with other molecules, such as biological targets or other reactants.

Theoretical Investigations of Solvent Effects on Molecular Conformation and Tautomeric Equilibria

The influence of solvents on molecular properties can be significant. Theoretical investigations would typically employ implicit solvent models (like the Polarizable Continuum Model, PCM) in DFT calculations to understand how the dielectric constant of the solvent affects the conformational preferences and electronic structure of this compound.

For tetrazoles, tautomerism is a key consideration. While the 2-substituted nature of this specific compound prevents the most common 1H-2H tautomerism of the tetrazole ring itself, theoretical studies could explore other potential tautomeric or isomeric equilibria, and how their relative stabilities are influenced by different solvent environments.

Reactivity Profiles and Mechanistic Insights

Electrophilic and Nucleophilic Reactivity of the Tetrazole Ring

The tetrazole ring is an aromatic, nitrogen-rich heterocycle characterized by its electron-accepting nature. nih.gov This property renders the ring carbons susceptible to nucleophilic attack, although the high aromaticity provides a degree of stability. nih.gov In the specific case of 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole, the reactivity is significantly modulated by its substituents. The N2 position is blocked by a sterically demanding trityl (triphenylmethyl) group, which precludes electrophilic or nucleophilic attack at this site.

Mechanistic Investigations of N-Alkylation and N-Arylation Regioselectivity

The synthesis of this compound from its precursor, 5-(2-bromophenyl)tetrazole, highlights a critical aspect of tetrazole chemistry: the regioselectivity of N-substitution. The parent 5-substituted tetrazole exists as a mixture of two tautomers, 1H and 2H, which are in dynamic equilibrium. nih.gov Alkylation or arylation of this mixture can lead to two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted products.

The outcome of this reaction is governed by a combination of factors including steric hindrance, electronic effects, and reaction conditions (solvent, base, nature of the electrophile). rsc.orgresearchgate.net

Steric Factors : The introduction of a bulky group like trityl chloride overwhelmingly favors substitution at the N2 position. rsc.org The N1 position is sterically hindered by the adjacent C5-substituent (the 2-bromophenyl group). The N2 position, being further removed, is more accessible to large electrophiles.

Electronic Factors : The relative nucleophilicity of the nitrogen atoms in the tetrazolate anion (formed under basic conditions) plays a crucial role. Computational studies on similar systems suggest that while multiple nitrogen atoms bear a negative charge, the specific distribution and accessibility determine the reaction pathway.

Kinetic vs. Thermodynamic Control : The ratio of N1 to N2 isomers can be influenced by whether the reaction is under kinetic or thermodynamic control. Rapid, irreversible reactions often favor the kinetically preferred product, whereas reactions that allow for equilibration may yield the more thermodynamically stable isomer. In the case of tritylation, the reaction is generally irreversible, and the 2,5-disubstituted isomer is typically the major product due to the aforementioned steric factors. rsc.org

A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole demonstrated the formation of two separable regioisomers, with the product ratio being elucidated by NMR spectroscopy and confirmed by computational density functional theory (DFT) studies. This highlights the competitive nature of the N1 and N2 positions.

Dynamics of Proton Exchange and Tautomeric Interconversions in Tetrazole Systems

For the parent 5-(2-bromophenyl)tetrazole, proton exchange and tautomerism are fundamental dynamic processes. The molecule rapidly interconverts between the 1H- and 2H-tautomeric forms.

TautomerRelative Stability (Gas Phase)Relative Stability (Polar Solvents)
1H-tetrazole Less StableMore Stable / Predominant
2H-tetrazole More StableLess Stable

This table summarizes the general stability trends for 5-substituted tetrazole tautomers based on the surrounding medium.

Theoretical and experimental studies have established that the 2H-tautomer is generally the most stable form in the gas phase, while the 1H-tautomer is predominant in polar solutions and in the solid state. nih.govnih.gov The energy barrier for the intramolecular proton shift between the N1 and N2 positions has been investigated through computational chemistry. For example, studies on 5-amino-tetrazole calculated the activation barrier for the 1H to 2H rearrangement, providing insight into the kinetics of this interconversion.

Once the trityl group is installed at the N2 position, as in this compound, the tautomeric equilibrium is locked. The compound exists exclusively as the 2H-isomer. The presence of this bulky, non-exchangeable group prevents any further proton exchange involving the ring nitrogens, thereby stabilizing this specific constitutional isomer.

Functional Group Interconversions at the Bromine Substituent

The bromoaryl moiety of the molecule serves as a versatile handle for a variety of synthetic transformations, allowing for the construction of more complex molecular architectures.

Scope and Limitations of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on the phenyl ring of this compound can act as the electrophilic partner in several such reactions.

Common Palladium-Catalyzed Cross-Coupling Reactions:

Reaction Name Coupling Partner Bond Formed
Suzuki Coupling Organoboron Reagent (e.g., boronic acid) C-C (Aryl-Aryl)
Heck Coupling Alkene C-C (Aryl-Vinyl)
Sonogashira Coupling Terminal Alkyne C-C (Aryl-Alkynyl)
Buchwald-Hartwig Amination Amine C-N (Aryl-Amino)

| Stille Coupling | Organostannane Reagent | C-C (Aryl-Aryl/Vinyl) |

Scope: These reactions offer a broad scope for introducing a wide array of functional groups. For instance, Suzuki coupling could be used to introduce new aryl or heteroaryl rings, while Sonogashira coupling allows for the installation of alkyne moieties.

Limitations: The application of these methods to this compound is subject to significant limitations:

Steric Hindrance: The primary limitation is the immense steric bulk imposed by the trityl group and the tetrazole ring, which are ortho to the bromine atom. This steric congestion can severely impede the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. The approach of the bulky catalyst complex to the reaction site is disfavored. nih.govacs.org

Catalyst Inhibition: Nitrogen-rich heterocycles, such as tetrazoles, are known to be potential inhibitors or deactivators of palladium catalysts. The lone pairs on the tetrazole nitrogens can coordinate to the metal center, leading to the formation of inactive catalyst species and preventing it from participating in the catalytic cycle.

Other Selective Transformations of the Bromoaryl Moiety

Beyond palladium catalysis, other transformations can be envisioned at the bromine substituent, primarily through the formation of organometallic intermediates.

Lithium-Halogen Exchange: A common and rapid method to functionalize aryl bromides is through lithium-halogen exchange. nih.govwikipedia.org This typically involves reacting the aryl bromide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C). tcnj.eduharvard.edu This reaction would generate a highly reactive aryllithium intermediate, 5-(2-Lithio-phenyl)-2-trityl-2H-tetrazole. This intermediate can then be quenched with a variety of electrophiles to install different functional groups (e.g., carboxylation with CO₂, reaction with aldehydes/ketones, iodination with I₂). The reaction is often very fast, which can sometimes allow it to proceed even in the presence of other reactive groups. harvard.edu

Grignard Reagent Formation: The bromoaryl group can also be converted into a Grignard reagent (5-(2-(Magnesiomobromide)-phenyl)-2-trityl-2H-tetrazole) by reacting it with magnesium metal. chemguide.co.ukwikipedia.orgadichemistry.com This reaction is typically performed in an ether solvent like THF or diethyl ether. adichemistry.com Grignard reagents are potent nucleophiles that react with a wide range of electrophiles, similar to organolithium compounds, though they are generally considered less reactive. youtube.com The formation can be sensitive to steric hindrance and the presence of any acidic protons in the molecule. chemguide.co.uk

Nucleophilic Aromatic Substitution (SNAr): This reaction pathway is generally not feasible for this compound. SNAr reactions require the aromatic ring to be highly electron-deficient, typically through the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (bromine). wikipedia.orgdalalinstitute.comlibretexts.orgmasterorganicchemistry.com The tetrazole ring is electron-withdrawing, but its effect at the meta position relative to the bromine is not sufficient to activate the substrate for SNAr under typical conditions. nih.gov

Steric and Electronic Influence of the Trityl Group on Remote and Proximal Reactivity

Feature InfluencedProximal Effect (on Tetrazole Ring)Remote Effect (on Bromophenyl Ring)
Steric Hindrance Blocks N2 position completely. Shields adjacent N1 and N3 positions from attack.Restricts rotation around the C5-phenyl bond. Severely hinders reactions at the ortho-bromine substituent.
Electronic Effect Stabilizes the 2H-tautomer. Generally considered weakly electron-donating by induction.Minimal direct electronic effect, overshadowed by steric influence.
Conformation Locks the tetrazole in the N2-substituted form.Forces a twisted conformation of the phenyl ring relative to the tetrazole ring.

The most significant contribution of the trityl group is its steric bulk. nih.gov It acts as a "steric buttress," a large, passive group that physically blocks access to nearby reactive sites. researchgate.net

Proximal Reactivity: At a proximal level, it completely prevents any reaction at the N2 nitrogen. Its sheer size envelops the local environment, making it difficult for reagents to approach the N1 and N3 nitrogens as well. This effectively passivates much of the tetrazole ring's intrinsic reactivity.

Remote Reactivity: The influence extends remotely to the 2-bromophenyl ring. The steric clash between the trityl group and the ortho-bromine atom forces the phenyl ring to adopt a twisted, non-planar conformation relative to the tetrazole ring. This conformational lock has critical consequences for reactions at the bromine atom. As discussed in section 5.2.1, this steric blockade is a major impediment to palladium-catalyzed cross-coupling reactions, which require the catalyst to access the C-Br bond.

Electronically, the trityl group is not strongly perturbing. It is primarily an alkyl-like substituent with some inductive electron-donating character. Its main electronic role is to stabilize the N2-substituted tautomer, making it the exclusive isomer. While it is a key protecting group in organic synthesis, readily cleaved under acidic conditions, its primary role in the context of the intact molecule's reactivity profile is steric control. cam.ac.uk

Photochemical and Thermal Reactivity of the Compound and Its Derivatives

The tetrazole ring is known to be susceptible to both photochemical and thermal transformations, often leading to the extrusion of molecular nitrogen and the formation of highly reactive intermediates. The substituents at the N-2 and C-5 positions play a crucial role in directing the course of these reactions.

The photochemical irradiation of tetrazoles can lead to the formation of nitrile imines, which are versatile intermediates in organic synthesis. For 2,5-disubstituted tetrazoles, including derivatives of this compound, UV irradiation is expected to induce the cleavage of the tetrazole ring and the elimination of a molecule of dinitrogen. The resulting nitrile imine, bearing the 2-bromophenyl and trityl groups, can then undergo various subsequent reactions, such as 1,3-dipolar cycloadditions with suitable dipolarophiles. The specific reaction pathway and the stability of the generated nitrile imine would be influenced by the electronic properties of the substituents. The "photoclick chemistry" of 2,5-diaryl tetrazoles is a testament to the synthetic utility of this light-induced transformation.

The following table summarizes the general photochemical reactivity of substituted tetrazoles.

Tetrazole DerivativeWavelength (nm)Primary PhotoproductReference
5-Allyloxy-1-aryl-tetrazoles254N-phenyl-1,3-oxazines
1-Methyl-(1H)-tetrazole-5-amineUVAmino cyanamide
2-Methyl-(2H)-tetrazole-5-amineUVNitrile imine
2,5-Diaryl tetrazolesUVNitrile imine

Thermally, 2,5-disubstituted tetrazoles are also known to decompose via the extrusion of nitrogen to yield nitrile imines. The thermal stability of tetrazole derivatives is highly dependent on the nature of their substituents. For energetic materials based on tetrazole structures, thermal decomposition is a key characteristic. While this compound is not typically classified as an energetic material, it would be expected to undergo thermal decomposition at elevated temperatures. The bulky trityl group might influence the decomposition temperature and the subsequent reactivity of the generated nitrile imine. The presence of the bromo substituent on the phenyl ring could also affect the thermal stability and the reaction pathways of the decomposition products.

Applications in Advanced Organic Synthesis

Strategic Building Block for the Synthesis of Complex Polycyclic and Heterocyclic Systems

The structural framework of 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole is pre-organized for elaboration into more complex molecular architectures. The presence of the bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions, which are fundamental to the construction of intricate polycyclic and heterocyclic scaffolds.

The most prominent application of this compound and its derivatives is in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. researchgate.net The Losartan framework, characterized by a biphenyl-tetrazole moiety, is a primary target. researchgate.net In a convergent synthesis strategy, this compound serves as a logical and crucial precursor to the key biphenyl (B1667301) structure. nih.gov

The synthesis leverages the palladium-catalyzed Suzuki-Miyaura coupling reaction. researchgate.netgoogle.com In this approach, the bromo-substituent of this compound is coupled with a suitable arylboronic acid to form the pivotal biphenyl bond. This method is highly efficient and avoids the use of harsher organotin reagents sometimes employed in earlier synthetic routes. nih.gov The trityl group serves the essential purpose of protecting the N2 position of the tetrazole ring, preventing side reactions during steps like metalation or coupling. google.com Following the successful coupling and subsequent modifications, this trityl group is easily removed under acidic conditions to reveal the final active pharmaceutical ingredient. newdrugapprovals.org

Table 1: Representative Suzuki-Miyaura Coupling for ARB Synthesis

Reactant AReactant BCatalyst/ConditionsProduct TypeSignificance
This compoundArylboronic Acid (e.g., 4-methylphenylboronic acid)Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Trityl-protected biphenyl tetrazoleForms the core biphenyl-tetrazole scaffold of Losartan and related ARBs. nih.govgoogle.com

Beyond the Losartan framework, the synthetic strategy utilizing trityl-protected phenyl-tetrazole building blocks extends to more complex and novel molecular entities. An example is the synthesis of "bisartans," a new class of ARBs that feature dual biphenyl tetrazole moieties. nih.gov These molecules are assembled by reacting an imidazole (B134444) core with two equivalents of an alkylating agent derived from the biphenyl tetrazole structure. nih.gov This demonstrates the utility of the initial building block in constructing symmetrical, multi-ring systems with potentially enhanced biological activity. The convergent nature of these syntheses allows for the efficient assembly of complex structures from well-defined fragments, a cornerstone of modern medicinal chemistry. medsci.cnlookchem.com

Rational Design and Synthesis of Functional Materials Incorporating the Tetrazole Moiety

The tetrazole ring is not only a bioisostere for carboxylic acids in medicinal chemistry but also a highly effective coordinating ligand in materials science. lifechemicals.comresearchgate.net Its four nitrogen atoms can participate in various binding modes, making it an excellent component for the rational design of functional materials such as coordination polymers and metal-organic frameworks (MOFs). unimi.itresearchgate.net

Tetrazole-based ligands are prized for their ability to bridge multiple metal centers, leading to the formation of robust and porous 3D frameworks. unimi.it The deprotonated tetrazolate anion can coordinate through its various nitrogen atoms, allowing for diverse and predictable topologies. unimi.itnih.govrsc.org Starting from a precursor like this compound, the bromo group can be converted into other functional groups (e.g., carboxylic acids, other heterocycles) to create multitopic ligands. These tailored ligands can then be reacted with metal ions to self-assemble into MOFs with specific desired properties, such as defined pore sizes and high thermal stability. unimi.it

Table 2: Properties of Tetrazole Ligands for MOF Construction

FeatureDescriptionAdvantage in MOF Synthesis
Multiple Nitrogen DonorsThe tetrazole ring contains four nitrogen atoms available for coordination.Enables versatile coordination modes (e.g., monodentate, bidentate, bridging), leading to diverse network topologies. unimi.it
Anionic CharacterThe deprotonated tetrazolate acts as an anionic linker.Forms strong, stable bonds with metal cations, contributing to the overall robustness of the framework.
Synthetic AccessibilityTetrazoles can be readily synthesized from nitriles via [2+3] cycloaddition with azides. nih.govnih.govAllows for the straightforward creation of a wide variety of functionalized ligands for tailored material properties.

A significant application for tetrazole-containing porous materials, particularly MOFs, is in the field of gas storage and separation. lifechemicals.com Research has shown that MOFs constructed from tetrazole-based ligands exhibit selective adsorption of gases like carbon dioxide. rsc.orgnih.gov This selectivity is attributed to the high density of nucleophilic nitrogen atoms lining the pores of the material, which can interact favorably with CO₂. rsc.org Synthetic polymers that incorporate tetrazole fragments into their repeating units are also being explored as highly promising materials for efficient and selective CO₂ capture. lifechemicals.com

Strategic Utility in Oligonucleotide and Peptide Chemical Synthesis

The distinct components of this compound—the tetrazole ring and the trityl group—have independent strategic uses in the synthesis of biopolymers like peptides and oligonucleotides.

In peptide chemistry, the tetrazole ring is recognized as a valuable bioisostere. It can be used to replace a carboxylic acid group or, more significantly, an entire amide bond within a peptide backbone. lifechemicals.comrsc.org This modification can impart different conformational properties and increased metabolic stability to the resulting peptide analogue. Synthetic methods have been developed to create tetrazole dipeptide analogues, showcasing the integration of this heterocycle directly into peptide chains. umn.edu

In the field of oligonucleotide synthesis, the trityl group is one of the most widely used protecting groups for the 5'-hydroxyl position of the nucleoside monomers. glenresearch.com Its steric bulk and, crucially, its lability under mild acidic conditions make it ideal for the stepwise, automated solid-phase synthesis of DNA and RNA. springernature.comyale.edu While tetrazole itself (or its derivatives like 5-ethylthiotetrazole) is often used as a coupling activator in phosphoramidite (B1245037) chemistry, the presence of a trityl group on a tetrazole-containing molecule makes it a bifunctional tool of interest in this area. nih.gov The trityl moiety allows for its use as a protecting group, which can be monitored spectrophotometrically upon cleavage, a standard method for assessing coupling efficiency in automated synthesis. glenresearch.com

Design and Application of Trityl-Based Protecting Group Strategies in Bioconjugation

The trityl group, a bulky triphenylmethyl substituent, is a well-established protecting group for various functional groups in organic synthesis, prized for its steric hindrance and selective removal under acidic conditions. In the field of bioconjugation, where the precise modification of biomolecules is paramount, trityl-based strategies are instrumental. The strategic attachment and detachment of the trityl group allow for the selective reaction of specific sites on complex biomolecules like proteins and nucleic acids.

While the trityl moiety is a cornerstone of protecting group chemistry, specific applications and detailed research findings for this compound in bioconjugation are not extensively documented in publicly available literature. The presence of the bromophenyl and tetrazole functionalities suggests potential for further synthetic diversification, but its direct role in trityl-based protecting group strategies for bioconjugation remains an area for future investigation.

Development of Trityl Mass-Tags and Monitoring Systems in Combinatorial Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of large libraries of compounds, which are then screened for biological activity. A key challenge in this approach is the identification of the structure of the "hit" compounds from the library. Trityl mass-tags offer an elegant solution to this deconvolution problem. These are trityl groups with varying masses that are used to encode the sequence of chemical steps in a combinatorial synthesis. By analyzing the mass of the tag, researchers can deduce the synthetic history and therefore the structure of the active compound.

Future Research Directions and Outlook

Exploration of Novel Catalytic and Stereoselective Transformations Involving the Compound

The presence of the 2-bromophenyl moiety serves as a key functional handle for a wide array of metal-catalyzed cross-coupling reactions. Future research should systematically explore these transformations to generate a diverse library of novel derivatives. The bulky trityl group, while primarily a protecting group, could exert significant steric influence, potentially leading to high levels of stereoselectivity in certain reactions.

Key research avenues include:

Palladium-Catalyzed Cross-Coupling: Comprehensive investigation into Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions at the bromo position is warranted. These reactions would enable the introduction of a vast range of substituents (aryl, vinyl, alkynyl, alkyl, and amino groups), fundamentally altering the compound's electronic and steric properties.

Copper and Nickel-Catalyzed Reactions: Exploring less conventional, yet increasingly important, copper and nickel-catalyzed couplings could provide alternative pathways to new derivatives, potentially with different functional group tolerances and selectivities compared to palladium catalysis.

Directed Ortho-Metalation: Investigating whether the tetrazole nitrogen atoms can direct ortho-lithiation or metalation of the phenyl ring (once the bromine is replaced) could open pathways to tri-substituted aromatic derivatives.

Asymmetric Transformations: For derivatives containing prochiral centers, the development of asymmetric catalytic methods will be crucial. The steric bulk of the trityl group, in conjunction with chiral ligands on the metal catalyst, could be exploited to achieve high enantioselectivity.

Table 1: Potential Catalytic Transformations for Derivative Synthesis

Reaction Type Catalyst System (Example) Potential Reactant Resulting Linkage
Suzuki Coupling Pd(PPh₃)₄, Base Arylboronic acid C-C (Aryl-Aryl)
Heck Coupling Pd(OAc)₂, Ligand Alkene C-C (Aryl-Vinyl)
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI Terminal Alkyne C-C (Aryl-Alkynyl)

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques and Time-Resolved Methods

A deep understanding of the reaction mechanisms governing the transformations of 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole is essential for optimizing reaction conditions and predicting outcomes. The application of advanced analytical techniques will be pivotal in elucidating the intricate details of these processes.

Future mechanistic studies should focus on:

In Situ Spectroscopy: Employing techniques such as ReactIR (FT-IR), process NMR, and Raman spectroscopy to monitor the real-time concentration of reactants, intermediates, and products during catalytic coupling reactions. This would allow for the identification of transient catalytic species and the determination of reaction kinetics.

Time-Resolved Crystallography: For reactions that can be initiated in the crystalline state, time-resolved serial femtosecond crystallography (TR-SFX) could provide unprecedented snapshots of molecular dynamics during a chemical transformation. nih.gov This technique allows for the visualization of bond-breaking and bond-forming events on ultrafast timescales.

Kinetic Isotope Effect (KIE) Studies: Performing reactions with isotopically labeled substrates to probe the rate-determining steps of catalytic cycles and other complex transformations.

Density Functional Theory (DFT) Calculations: Complementing experimental work with high-level computational modeling to map out reaction energy profiles, visualize transition states, and rationalize observed selectivities.

Integration of Chemoinformatic and Data-Driven Approaches for Rational Compound Design and Library Synthesis

Chemoinformatics and machine learning are transforming chemical research by enabling the prediction of molecular properties and the rational design of new compounds. These data-driven approaches can guide the synthesis of derivatives of this compound with tailored functionalities.

Key strategies include:

Virtual Library Generation: Creating large, in silico libraries of potential derivatives by computationally modifying the core structure, primarily at the site of the bromine atom.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or material properties of the virtual library members. This requires an initial dataset from a primary screening campaign.

ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, prioritizing those with drug-like characteristics for synthesis. beilstein-journals.orgnih.gov

Machine Learning-Guided Synthesis: Employing machine learning algorithms to predict optimal reaction conditions (catalyst, solvent, temperature) for the synthesis of target derivatives, thereby reducing the need for extensive empirical optimization.

Table 2: Example of a Chemoinformatic Workflow for Derivative Design

Step Action Tools/Methods Desired Outcome
1. Core Scaffolding Define 5-(R-phenyl)-2-trityl-2H-tetrazole as the core Chemical drawing software A defined scaffold for derivatization
2. Virtual Library Enumerate diverse 'R' groups at the C2 position Combinatorial library tools A large set of virtual compounds
3. Property Prediction Calculate key physicochemical and biological properties QSAR, ADMET models Predicted activity and safety profiles

Development of High-Throughput Synthesis and Screening Methodologies for New Derivatives

To efficiently explore the vast chemical space accessible from this compound, high-throughput synthesis and screening (HTS) methodologies are indispensable. These approaches accelerate the discovery of new compounds with desirable properties. nih.gov

Future efforts should be directed towards:

Parallel Synthesis: Implementing automated, plate-based parallel synthesis platforms to rapidly generate libraries of derivatives using the catalytic methods identified in section 7.1. This allows for the simultaneous execution of dozens or hundreds of unique reactions.

Miniaturization and Automation: Adapting synthetic protocols to microliter or nanoliter scales to conserve reagents and enable higher throughput.

Development of HTS Assays: Designing and validating robust HTS assays to screen the synthesized libraries for specific biological activities (e.g., enzyme inhibition, receptor binding) or material properties (e.g., fluorescence, conductivity). nih.gov

Flow Chemistry: Exploring the use of continuous flow reactors for the synthesis of the parent compound and its key derivatives. Flow chemistry can offer improved control over reaction parameters, enhanced safety, and easier scalability.

Investigation of the Compound's Role in the Construction of Supramolecular Assemblies and Smart Materials

The aromatic nature of the phenyl, tetrazole, and trityl groups suggests that this compound and its derivatives could serve as valuable building blocks (tectons) for supramolecular chemistry and materials science. scielo.br The potential for non-covalent interactions, such as π-π stacking, is significant. nih.govacs.org

Promising research directions are:

Crystal Engineering: Systematically studying the crystal packing of the parent compound and its derivatives to understand and control the formation of specific supramolecular architectures through π-π stacking, halogen bonding (with the bromo-substituent), and other weak interactions.

Metal-Organic Frameworks (MOFs): After deprotection of the trityl group and functionalization of the phenyl ring with a coordinating group (e.g., a carboxylic acid), the resulting ligand could be used to construct novel MOFs with potential applications in gas storage, separation, or catalysis.

Liquid Crystals: Designing and synthesizing derivatives with appropriate mesogenic groups to investigate their potential to form liquid crystalline phases. The rigid core and potential for anisotropic interactions are favorable for such applications.

Stimuli-Responsive Materials: Incorporating photo-switchable or pH-sensitive moieties into the molecular structure to create "smart" materials whose properties (e.g., color, fluorescence, conformation) can be modulated by external stimuli.

Q & A

Q. What are the established synthetic routes for 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole?

The compound is typically synthesized via transition-metal-catalyzed coupling reactions. For example, ruthenium-based catalysts (e.g., Ru(dtbbpy)₃₂) enable efficient N-alkylation of tetrazole precursors with brominated aryl derivatives. Post-synthesis purification involves silica gel column chromatography and structural validation via 2D NMR (HMBC) . Alternative routes include bromomethylation of biphenyl-tetrazole intermediates, as seen in valsartan impurity synthesis .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR and HMBC confirm regioselectivity and trityl-group positioning .
  • X-ray Crystallography : Resolves steric effects of the trityl group and planar tetrazole-biphenyl geometry. For example, triclinic crystal systems (space group P1) with precise bond angles are reported for structurally analogous tetrazoles .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 714.1 for C₄₀H₃₄BrClN₆) .

Q. How is this compound utilized as a pharmaceutical impurity reference standard?

It is a documented impurity in sartan-class drugs (e.g., valsartan, olmesartan). Its quantification requires HPLC with UV detection (λ = 220–254 nm) and method validation per ICH guidelines. Stability studies under acidic/oxidative conditions are critical for impurity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying conditions?

Conduct controlled degradation studies:

  • Thermal Stability : Use TGA/DSC to assess decomposition thresholds (e.g., >200°C for trityl derivatives) .
  • Hydrolytic Stability : Monitor hydrolysis kinetics in buffered solutions (pH 1–12) via LC-MS. The bromophenyl group may confer resistance to base-mediated degradation compared to chlorinated analogs .
  • Photostability : Expose to UV-Vis light (ICH Q1B) and track radical formation via EPR spectroscopy .

Q. What mechanistic insights explain its role in catalytic reactions?

The tetrazole moiety acts as a directing group in transition-metal catalysis. For example, in Ru-catalyzed C–H activation, the nitrogen-rich tetrazole coordinates to the metal center, facilitating regioselective aryl coupling. Computational studies (DFT) reveal electron-withdrawing effects of the bromophenyl group enhance electrophilic substitution rates .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

  • Disorder in Trityl Groups : The triphenylmethyl group often exhibits rotational disorder, requiring refinement with split positions or isotropic constraints .
  • Crystal Packing : Weak C–H···π interactions between bromophenyl and tetrazole rings complicate unit cell determination. High-resolution data (e.g., synchrotron radiation) improve accuracy .

Q. How can computational modeling predict its reactivity in novel reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO). The bromine atom’s electronegativity lowers LUMO energy, favoring nucleophilic attacks .
  • MD Simulations : Simulate solvation effects in DMF/THF to predict aggregation behavior during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.